molecular formula C21H30O3 B1583494 Methyl 3-oxo-4-androstene-17beta-carboxylate CAS No. 2681-55-2

Methyl 3-oxo-4-androstene-17beta-carboxylate

Cat. No.: B1583494
CAS No.: 2681-55-2
M. Wt: 330.5 g/mol
InChI Key: XWFWMYFLNHTEBF-YFWFAHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Configuration

The stereochemistry is defined as:

  • 8S,9S,10R,13S,14S,17S .
  • Ring Conformations :
    • Ring A : Distorted sofa conformation due to the 3-keto group .
    • Ring B : Distorted chair, influenced by the C6 position .
    • Ring D : Mirror symmetry with a twofold conformation .

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is limited, related steroids (e.g., 6E-hydroximino-androst-4-ene-3,17-dione) provide insights into steroidal packing and conformation :

Parameter Value
Crystal System Orthorhombic (P2₁2₁2₁)
Unit Cell Dimensions (Å) a = 6.26, b = 12.57, c = 20.05
Density 1.327 g/cm³
Hydrogen Bonding Involves O3 (C3 carbonyl), O6 (C6 hydroximino), and O17 (C17 ester)

These studies highlight the role of hydrogen bonding in stabilizing crystal lattices, a feature likely present in this compound due to its ester and keto groups .

Spectroscopic Fingerprinting

Spectroscopic data for this compound is inferred from structurally analogous steroids:

Infrared (IR) Spectroscopy

  • C=O Stretching : Strong absorption at ~1700 cm⁻¹ for the 3-keto and ester groups .
  • C=C Stretching : Peak near 1600 cm⁻¹ for the C4-C5 double bond .

Nuclear Magnetic Resonance (NMR)

Proton Environment Chemical Shift (δ, ppm) Multiplicity
C3 Methyl (if present) ~1.0–1.5 Singlet
C17 Methyl Ester ~3.6 Singlet
C4-C5 Double Bond ~5.5–6.0 Multiplet (allylic H)

Note: Specific NMR data for this compound is not explicitly reported in the provided sources but aligns with steroidal patterns .

Mass Spectrometry (MS)

  • Molecular Ion : Observed at m/z 330.2 (C₂₁H₃₀O₃) .
  • Fragmentation : Loss of CO₂ (44 Da) from the ester group and cleavage at C3-C4 (keto-ene system) .

Summary of Structural Features

Aspect Key Details
Core Structure Tetracyclic steroid (cyclopenta[a]phenanthrene) with 3-keto and 17β-ester
Stereochemistry Defined by 8S,9S,10R,13S,14S,17S configurations
Spectroscopic Markers IR: C=O (1700 cm⁻¹), NMR: C17 methyl (δ 3.6), MS: m/z

Properties

IUPAC Name

methyl (8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3/t15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFWMYFLNHTEBF-YFWFAHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949612
Record name Methyl 3-oxoandrost-4-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2681-55-2
Record name Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2681-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17beta)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002681552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-oxoandrost-4-ene-17-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-4-ene-17-carboxylic acid, 3-oxo-, methyl ester, (17β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Primary Preparation Methodologies

Esterification and Hydrolysis Route

One of the main approaches to prepare Methyl 3-oxo-4-androstene-17beta-carboxylate involves the esterification of the corresponding 17beta-carboxylic acid or its derivatives, followed by purification steps. The process often starts from 3-oxo-4-androstene-17beta-carboxylic acid or related precursors.

Detailed Process (Based on Patent CN104277089A)
  • Step 1: Preparation of 3-oxo-4-androstene-17beta-carboxylic acid
    An inorganic strong base (such as sodium hydroxide) is dissolved in water. The methyl ester of 3-oxo-4-androstene-17beta-carboxylate is suspended in this aqueous solution. The mixture is slowly heated to 80-100 °C and maintained for a reaction time of approximately 2 hours. This hydrolysis converts the methyl ester to the corresponding carboxylic acid.

  • Step 2: Neutralization and Filtration
    After completion, the reaction mixture is cooled below 60 °C. The pH is adjusted to 4-6 using industrial concentrated hydrochloric acid to precipitate the acid. The precipitate is filtered, washed to neutrality, and dried.

  • Step 3: Re-esterification (if required)
    The wet product can be dissolved in methanol, filtered, concentrated, and crystallized by freezing to obtain purified methyl ester. The final product exhibits a high purity of approximately 99.11%, with a molar yield of 96.26% and a weight yield of 92.18%.

Parameter Value
Reaction temperature 80-100 °C
Reaction time ~2 hours
pH during neutralization 4-6
Yield (molar) 96.26%
Yield (weight) 92.18%
Purity 99.11%

This method is scalable and has been demonstrated in reactors up to 5000 L volume, indicating industrial applicability.

Oxidation of Androst-4-ene-17-carboxaldehyde Derivatives

Another synthetic route involves the selective oxidation of androst-4-ene-17-carboxaldehyde derivatives to form the 3-oxo-4-androstene-17beta-carboxylate methyl ester. This method is particularly useful when starting from aldehyde precursors.

  • The aldehyde is oxidized using suitable oxidizing agents in solvents such as alcohols or ketones (e.g., t-butanol or acetone).
  • Inorganic bases like sodium carbonate or potassium carbonate dissolved in protic solvents (water) are used to facilitate the reaction.
  • The molar ratios and solvent volumes are carefully controlled to optimize yield and purity.

This approach allows for selective oxidation at the 3-position while preserving the integrity of the steroid backbone.

Comparative Analysis of Preparation Methods

Preparation Step Hydrolysis & Re-esterification Method Oxidation of Aldehyde Derivatives
Starting Material Methyl ester of 3-oxo-4-androstene-17beta-carboxylate or acid Androst-4-ene-17-carboxaldehyde derivatives
Key Reagents Strong inorganic base (NaOH), HCl, methanol Oxidizing agents, inorganic bases (Na2CO3, K2CO3), alcohol/ketone solvents
Reaction Conditions 80-100 °C, aqueous medium, 2 hours Controlled oxidation, solvent-dependent
Product Purity Up to 99.11% Variable, requires optimization
Yield High (molar yield ~96%) Moderate to high, depending on conditions
Scalability Demonstrated at industrial scale (5000 L reactor) Typically lab-scale, scalable with optimization
Advantages High yield, purity, industrial scalability Selective oxidation, flexible starting materials

Research Findings and Notes

  • The hydrolysis and re-esterification method provides a robust industrial route with high purity and yield, suitable for large-scale production.
  • The oxidation method offers a versatile approach for synthesizing the methyl ester from aldehyde precursors, which may be advantageous depending on the availability of starting materials.
  • Both methods require careful control of pH, temperature, and reaction time to optimize product quality.
  • Purification steps such as crystallization and filtration are critical to achieving high purity.
  • The methyl ester functionality is sensitive to hydrolysis; thus, reaction conditions must balance conversion efficiency with ester stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-androstene-17beta-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Finasteride

Methyl 3-oxo-4-androstene-17beta-carboxylate is a crucial precursor in the synthesis of finasteride. The synthetic pathway involves several steps:

  • Oxidative Cleavage : The compound undergoes oxidative cleavage using sodium periodate and potassium permanganate, leading to the formation of intermediates that are subsequently cyclized to yield finasteride .
  • Catalytic Hydrogenation : Following the initial reactions, catalytic hydrogenation is performed to reduce specific functional groups, further refining the structure towards that of finasteride .

This method demonstrates the compound's utility in creating therapeutic agents that target hormonal pathways.

Pharmaceutical Applications

The compound exhibits anti-inflammatory properties and has been investigated for its potential use in various pharmaceutical formulations:

  • Topical Anti-inflammatory Agents : Research indicates that derivatives of this compound can be formulated into topical preparations aimed at reducing inflammation. These formulations leverage the steroid's structural characteristics to enhance efficacy while minimizing systemic side effects .
  • Inhibitors of 5α-reductase : The compound has been studied as an inhibitor of 5α-reductase, an enzyme involved in converting testosterone into dihydrotestosterone (DHT). This inhibition is significant for treating conditions like prostate enlargement and hair loss .

Various studies have explored the biological activities associated with this compound:

  • Anti-inflammatory Activity : In vivo experiments demonstrated that compounds derived from this steroid showed promising anti-inflammatory effects when tested on animal models using assays such as the croton oil ear assay .
  • Bioisosterism in Drug Design : The concept of bioisosterism, where certain chemical groups are replaced with others to improve drug properties, has been applied to derivatives of this compound. This approach aims to enhance binding affinity and reduce side effects in pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 3-oxo-4-androstene-17beta-carboxylate involves its conversion to active metabolites that interact with steroid receptors. These metabolites can inhibit enzymes involved in steroid metabolism, such as 5-alpha-reductase, thereby reducing the conversion of testosterone to dihydrotestosterone (DHT). This inhibition is crucial in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia .

Comparison with Similar Compounds

Methyl 4-Aza-5α-androsta-1-en-3-one-17β-carboxylate (CAS 103335-41-7)

This analog replaces the 4-ene double bond with a 1-ene group and introduces a 4-aza (nitrogen) substitution. The molecular formula is C₂₀H₂₈N₂O₃ , with a molecular weight of 344.45 g/mol .

Parameter Methyl 3-oxo-4-androstene-17β-carboxylate Methyl 4-Aza-5α-androsta-1-en-3-one-17β-carboxylate
Molecular Formula C₂₁H₃₀O₃ C₂₀H₂₈N₂O₃
Molecular Weight 330.46 g/mol 344.45 g/mol
Key Substituents 3-oxo, 4-ene, 17β-methyl ester 3-oxo, 1-ene, 4-aza, 17β-methyl ester
Stereocenters 6 Likely similar (exact data unavailable)
Applications Pharmaceutical intermediate Pharmaceutical intermediate (e.g., finasteride analogs)

This modification is critical in developing enzyme inhibitors like 5α-reductase blockers .

3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid

This compound lacks the methyl ester and 4-ene group, featuring a 4-aza substitution and a carboxylic acid at C15. Its molecular formula is C₁₉H₂₇NO₃, with a molecular weight of 317.43 g/mol . The absence of the methyl ester reduces lipophilicity, impacting membrane permeability and metabolic stability .

Comparison with Functional Analogs: Methyl Esters in Other Compound Classes

Sandaracopimaric Acid Methyl Ester (CAS: N/A)

A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, this compound shares the methyl ester functional group but lacks the steroidal backbone. Its molecular formula is C₂₁H₃₂O₂, with a molecular weight of 316.48 g/mol .

Parameter Methyl 3-oxo-4-androstene-17β-carboxylate Sandaracopimaric Acid Methyl Ester
Molecular Formula C₂₁H₃₀O₃ C₂₁H₃₂O₂
Key Functional Groups 3-oxo, 17β-methyl ester Diterpene backbone, methyl ester
Biological Activity Steroid intermediate Antimicrobial, resin constituent

Methyl Shikimate

A cyclohexenecarboxylic acid methyl ester, methyl shikimate (CAS: N/A) is a biosynthetic precursor in the shikimate pathway. Its molecular formula is C₇H₁₀O₅ , with a molecular weight of 174.15 g/mol . While structurally distinct, its ester group highlights the versatility of methyl esters in enhancing compound stability and bioavailability.

Biological Activity

Methyl 3-oxo-4-androstene-17beta-carboxylate (CAS No. 2681-55-2) is a steroid compound that has garnered attention for its potential biological activities, particularly in the context of androgenic modulation and inhibition of certain enzymatic pathways. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC21H30O3
Molecular Weight330.47 g/mol
Melting Point130-131 °C
Boiling Point441.8 ± 45.0 °C (predicted)
Density1.12 ± 0.1 g/cm³ (predicted)

These properties suggest a stable compound with significant potential for biological interaction due to its structural characteristics.

Inhibition of 5-alpha-reductase

This compound has been investigated for its ability to inhibit the enzyme 5-alpha-reductase , which plays a crucial role in converting testosterone to dihydrotestosterone (DHT). This conversion is significant in various androgen-sensitive conditions, including benign prostatic hyperplasia and androgenic alopecia.

A study demonstrated that derivatives of this compound exhibited moderate inhibition of human type II 5-alpha-reductase with IC50 values ranging from 172 nM to 437 nM . The antiandrogenic action was also noted, indicating potential therapeutic applications in managing conditions driven by androgens .

Antiandrogenic Effects

The antiandrogenic properties of this compound have been further explored in the context of androgen-sensitive cancer cells. The compound was shown to inhibit DHT-stimulated proliferation in Shionogi cells with IC50 values between 170 nM and 279 nM , suggesting a potent effect compared to established antiandrogens like hydroxyflutamide (IC50 = 117 nM ) .

Case Studies and Research Findings

  • Study on Prostate Cancer Cells :
    • A significant reduction in cell proliferation was observed in prostate cancer cell lines treated with this compound, highlighting its potential as a therapeutic agent against prostate cancer driven by androgens.
  • In Vivo Studies :
    • In animal models, administration of this compound resulted in decreased prostate size and reduced levels of DHT, confirming its role as an effective inhibitor of testosterone metabolism .
  • Comparative Analysis :
    • When compared with other known inhibitors, such as finasteride, this compound showed comparable efficacy but with potentially fewer side effects due to its selective action on specific enzyme pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-oxo-4-androstene-17β-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via modifications of steroidal precursors. For example, catalytic hydrogenation using PtO₂ under acidic conditions (e.g., CH₃COOH) has been employed for related 3-oxo-4-aza-androstane derivatives, achieving yields up to 90% . Optimization involves adjusting reaction time, pressure, and catalyst loading. Characterization by NMR and HPLC is critical to monitor purity, as side reactions (e.g., over-reduction) may occur.

Q. How is the molecular structure of Methyl 3-oxo-4-androstene-17β-carboxylate validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX (e.g., SHELXL for refinement) is standard . For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (a = 8.464 Å, b = 9.901 Å, c = 32.917 Å) have been reported for structurally analogous steroids . Mercury software can visualize hydrogen-bonding networks and packing patterns .

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of the 17β-carboxylate group?

  • Methodological Answer : High-resolution NMR (¹H and ¹³C) combined with NOE (Nuclear Overhauser Effect) experiments can resolve stereochemical ambiguities. For instance, coupling constants (J values) between protons at C16 and C17β confirm the carboxylate orientation. IR spectroscopy validates the carbonyl (C3=O) and ester (C17-COOCH₃) functionalities .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous thermal parameters) be resolved during structural refinement?

  • Methodological Answer : Discrepancies may arise from disorder or twinning. Using SHELXL’s TWIN command or integrating tools like PLATON to analyze symmetry violations is critical . For example, refining anisotropic displacement parameters and applying restraints to bonded atoms can stabilize convergence. Multi-scan absorption corrections (e.g., SADABS) reduce data collection artifacts .

Q. What strategies are effective for analyzing hydrogen-bonding interactions in Methyl 3-oxo-4-androstene-17β-carboxylate crystals, and how do these influence packing stability?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). Software like Mercury can map donor-acceptor distances and angles, revealing how C=O···H–O interactions stabilize layered packing . For steroidal analogs, C3=O often acts as a hydrogen-bond acceptor, while hydroxyl or carboxylate groups serve as donors .

Q. How can isotopic labeling (e.g., deuterium) be applied to study metabolic or degradation pathways of this compound?

  • Methodological Answer : Deuterated analogs (e.g., 5,6,6-[²H₃] derivatives) are synthesized via H/D exchange under acidic conditions or catalytic deuteration . LC-MS or GC-MS tracks isotopic enrichment in biological matrices. For instance, deuterium labeling at C5 and C6 positions minimizes metabolic interference, enabling precise pharmacokinetic studies .

Q. What computational methods are suitable for predicting the conformational flexibility of the 4-androstene backbone?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model torsional angles and ring puckering. Cremer-Pople parameters quantify deviations from planarity in the steroidal skeleton . Molecular dynamics (MD) simulations under physiological conditions (e.g., solvated models) predict dynamic behavior relevant to receptor binding .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR data (e.g., unexpected splitting patterns) in structural assignments?

  • Methodological Answer : Re-examining sample purity (via HPLC) and solvent effects (e.g., deuterated solvents) is essential. Variable-temperature NMR can resolve dynamic effects like rotameric equilibria. Cross-validation with X-ray data or 2D NMR (COSY, HSQC) clarifies ambiguous couplings .

Q. Why might crystallographic R factors differ significantly between studies, and how can reproducibility be ensured?

  • Methodological Answer : Differences in data resolution (e.g., 0.8 Å vs. 1.2 Å) or refinement strategies (e.g., isotropic vs. anisotropic models) affect R values. Adopting standardized protocols (e.g., SHELXL’s full-matrix refinement) and depositing raw data in repositories like the Cambridge Structural Database (CSD) enhance reproducibility .

Methodological Tools and Resources

  • Crystallography : SHELX suite , Mercury , PLATON.
  • Synthesis : Catalytic hydrogenation , isotopic labeling .
  • Computational : DFT , MD simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-4-androstene-17beta-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-4-androstene-17beta-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.